N-(4-acetylphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
Description
N-(4-ACETYLPHENYL)-2-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a dihydropyridine core, which is a significant structural motif in medicinal chemistry. The presence of the trifluoromethyl group and the acetylphenyl group adds to its chemical diversity and potential biological activity.
Properties
Molecular Formula |
C22H17F3N2O3 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H17F3N2O3/c1-14(28)16-6-10-18(11-7-16)26-20(29)19-3-2-12-27(21(19)30)13-15-4-8-17(9-5-15)22(23,24)25/h2-12H,13H2,1H3,(H,26,29) |
InChI Key |
CZPZMACGMZZLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the condensation of 4-acetylphenylamine with a suitable dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution
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